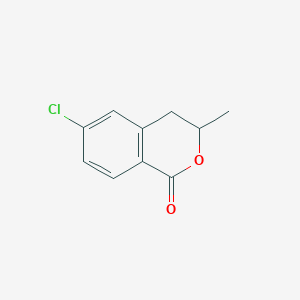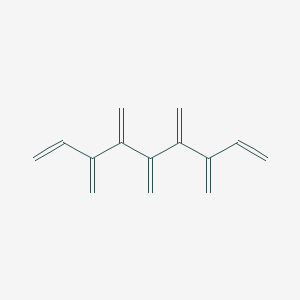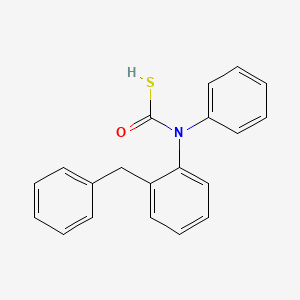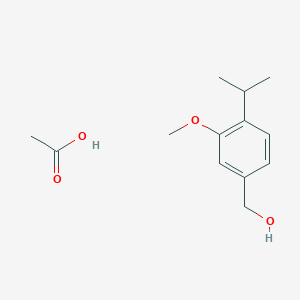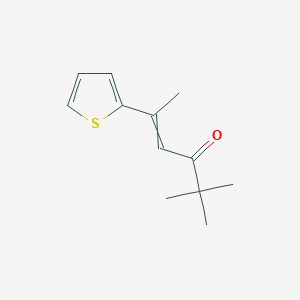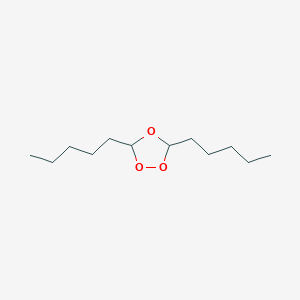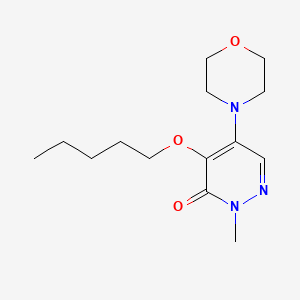
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- is a synthetic organic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- typically involves multi-step organic reactions. The starting materials and reagents may include pyridazine derivatives, methylating agents, morpholine, and pentoxy groups. The reaction conditions often require controlled temperatures, solvents, and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted pyridazinone derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting cellular processes. Detailed studies are required to elucidate the exact mechanisms.
類似化合物との比較
Similar Compounds
Similar compounds in the pyridazinone family include:
- 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-ethoxy-
- 3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-butoxy-
Uniqueness
3(2H)-Pyridazinone, 2-methyl-5-morpholino-4-pentoxy- is unique due to its specific substituents, which may confer distinct chemical and biological properties
特性
CAS番号 |
69123-83-7 |
|---|---|
分子式 |
C14H23N3O3 |
分子量 |
281.35 g/mol |
IUPAC名 |
2-methyl-5-morpholin-4-yl-4-pentoxypyridazin-3-one |
InChI |
InChI=1S/C14H23N3O3/c1-3-4-5-8-20-13-12(11-15-16(2)14(13)18)17-6-9-19-10-7-17/h11H,3-10H2,1-2H3 |
InChIキー |
IVWGULGPHCVFES-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=C(C=NN(C1=O)C)N2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Triethoxysilyl)methyl]piperazine](/img/structure/B14465174.png)
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)


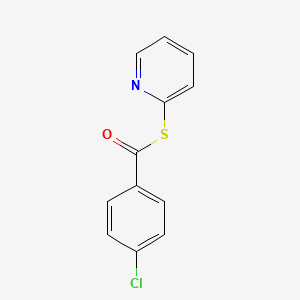

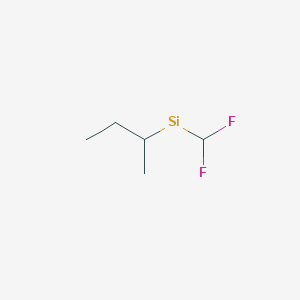
![1-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]-2-[6-imino-5-nitro-3-(trifluoromethyl)cyclohexa-2,4-dien-1-ylidene]hydrazin-1-ol](/img/structure/B14465223.png)
